2-Aminobicyclohexyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminobicyclohexyl is an organic compound with the molecular formula C12H23N . It is used for research and development purposes .
Synthesis Analysis
2-Aminobicyclohexyl is a nitrogen-containing organic solvent with pressures and temperatures that are suitable for the synthesis of nitroaromatic compounds . It possesses an isomeric structure that can be used to determine crossover points for the thermodynamic analysis of reactions involving nitrogen-containing compounds . It has been used as a catalyst in the synthesis of nitroaromatic compounds .Molecular Structure Analysis
The molecular weight of 2-Aminobicyclohexyl is 181.32 g/mol . The molecular structure is represented by the SMILES stringNC1CCCCC1C2CCCCC2
.
Scientific Research Applications
Asymmetric Catalysis
A significant application of 2-aminocyclohexanol derivatives, closely related to 2-aminobicyclohexyl, involves their utilization in asymmetric catalysis. Schiffers et al. (2006) developed a preparatively easy and efficient protocol for the resolution of racemic 2-aminocyclohexanol derivatives, achieving enantiomers with over 99% enantiomeric excess. These derivatives have been applied in catalyzed asymmetric phenyl transfer reactions and transfer hydrogenations, leading to products with up to 96% enantiomeric excess, indicating their pivotal role in producing optically active substances (Schiffers et al., 2006).
Heterocyclic Synthesis
Heinelt et al. (2004) introduced p-Toluenesulfonyl chloride (TsCl)/NaOH as a reagent combination for synthesizing 2-amino-substituted 1-aza heterocycles from N-(2-hydroxyethyl)-thioureas. This method facilitates the synthesis of a variety of 2-amino-substituted heterocycles, showcasing the versatility of 2-aminobicyclohexyl-related compounds in synthesizing biologically significant heterocycles (Heinelt et al., 2004).
Antibacterial Applications
Bremner et al. (2012) synthesized dicationic tripeptide benzyl ester derivatives with variations in the hydrophobic group of the C-terminal amino acid, including cyclohexyl-substituted compounds. These derivatives exhibited moderate to good activity against Gram-positive bacteria, highlighting the potential of 2-aminobicyclohexyl-related compounds in developing new antibacterial agents (Bremner et al., 2012).
Antioxidant and Enzyme Inhibition
Ikram et al. (2015) explored the synthesis of Schiff base ligand derived from [1-(aminomethyl)cyclohexyl]acetic acid and its metal complexes for their antioxidant properties and xanthine oxidase inhibitory activities. Specifically, the zinc complex demonstrated significant inhibitory activity, showcasing the application of 2-aminobicyclohexyl-related compounds in addressing oxidative stress and enzyme-related disorders (Ikram et al., 2015).
Safety And Hazards
2-Aminobicyclohexyl is harmful if swallowed and causes serious eye irritation . In case of contact with skin or eyes, it’s advised to rinse with water and consult a doctor . If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . It’s recommended to avoid dust formation and to use personal protective equipment when handling this chemical .
properties
IUPAC Name |
2-cyclohexylcyclohexan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-12H,1-9,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHCTKVZDAEDPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCCCC2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278404 |
Source
|
Record name | 2-Aminobicyclohexyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00278404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminobicyclohexyl | |
CAS RN |
6283-14-3 |
Source
|
Record name | [1,1'-Bicyclohexyl]-2-amine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7141 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Aminobicyclohexyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00278404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.